molecular formula C8H12S B075402 2-Butylthiophene CAS No. 1455-20-5

2-Butylthiophene

Cat. No. B075402
CAS RN: 1455-20-5
M. Wt: 140.25 g/mol
InChI Key: MNDZHERKKXUTOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Butylthiophene and its derivatives involves various chemical reactions and strategies. For instance, the synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, which are related to thiophene chemistry, has been achieved in high yields through processes such as Sonogashira reactions. These methodologies highlight the versatile approaches for the synthesis of thiophene derivatives, including 2-Butylthiophene, providing insights into the chemical reactions involved in its synthesis (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 2-Butylthiophene, often exhibits unique characteristics due to the presence of substituents which can influence the overall stability and electronic properties of the compound. For example, the X-ray crystal structure of certain thiophene derivatives reveals spatial isolation of the substituents by aromatic moieties, contributing to their high stability. Such structural analyses are crucial for understanding the physical and chemical properties of 2-Butylthiophene (Wang et al., 2006).

Chemical Reactions and Properties

2-Butylthiophene undergoes various chemical reactions, reflecting its reactivity and chemical properties. The synthesis and reactions of thiophene derivatives demonstrate the compound's versatility in forming different chemical structures and the influence of substituents on its reactivity. For example, the formation of supercrowded thiophene derivatives through Negishi ferrocenylation indicates the potential for complex chemical transformations involving 2-Butylthiophene (Hildebrandt et al., 2010).

Physical Properties Analysis

The physical properties of 2-Butylthiophene, such as morphology and crystalline transitions, are influenced by its molecular structure and the presence of substituents. Studies on polythiophenes show that different crystalline polymorphs and solvent/thermal induced phase transitions can occur, reflecting the material's physical characteristics and potential applications in electronic devices (Lu et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-Butylthiophene, including its electron-transfer properties and reactivity towards various chemical reactions, are critical for its applications in materials science and chemistry. The study of thiophene derivatives and their electron-transfer processes provides insights into the chemical behavior of 2-Butylthiophene, highlighting its potential as a building block in the synthesis of complex molecules and materials (Hildebrandt et al., 2010).

Scientific Research Applications

Thiophene and its Derivatives Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

2-Butylthiophene 2-Butylthiophene is a specific derivative of thiophene. It is used as a raw material in the synthesis of anticancer agents . It also acts as metal complexing agents and in the development of insecticides .

  • Organic Electronics : Thiophene and its derivatives, including 2-Butylthiophene, are often used in the field of organic electronics . They are used in the synthesis of conductive polymers, such as polythiophenes, which have interesting optical properties and become conductive when oxidized .

  • Sensors : The optical properties of polythiophenes, which can be synthesized from 2-Butylthiophene, respond to environmental stimuli, with dramatic color shifts in response to changes in solvent, temperature, applied potential, and binding to other molecules . This makes them attractive as sensors that can provide a range of optical and electronic responses .

  • Gas Chromatography : 2-Butylthiophene can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

  • Pharmaceuticals : 2-Butylthiophene has been employed as a raw material in the synthesis of anticancer agents . This involves complex organic synthesis procedures and rigorous testing to ensure the efficacy and safety of the resulting compounds .

  • Chemical Analysis : 2-Butylthiophene can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition . The specific parameters and procedures would depend on the exact nature of the analysis being conducted .

  • Material Science : Thiophene derivatives like 2-Butylthiophene can be used in the synthesis of anti-atherosclerotic agents . These are drugs that help reduce the risk of atherosclerosis, a disease in which plaque builds up inside your arteries .

Safety And Hazards

While specific safety and hazard information for 2-Butylthiophene is not available, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-butylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDZHERKKXUTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163081
Record name 2-n-Butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylthiophene

CAS RN

1455-20-5
Record name 2-Butylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1455-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-n-Butylthiophene
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Record name 2-n-Butylthiophene
Source EPA DSSTox
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Record name 2-butylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
JP Eiserich, T Shibamoto - Journal of Agricultural and Food …, 1994 - ACS Publications
… Inhibition of MA formation intocopherol-stripped corn oil with 2-butylthiophene (2-BT), 2-… the 5-day period, whereas 2-butylthiophene only slightly inhibited MA formation. 2-Methyl-3-…
Number of citations: 76 pubs.acs.org
YL Luo, HZ Du, BT Guan - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… reaction between LDA and 2-butylthiophene. Similarly, the KIE … The deuterated 2-butylthiophene (1c-D) was then treated … position and benzylic position of the 2-butylthiophene (eqn (8)). …
Number of citations: 6 pubs.rsc.org
BB Br - Acta chemica scandinavica, 1991 - actachemscand.org
… Stirring 3-bromo-2-methylthiophene 1,1-dioxide, 3-bromo-2-butylthiophene 1,1dioxide and 3-bromo-2-phenylthiophene 1,1-dioxide at room temperature with basic alumina in pentane-…
Number of citations: 16 actachemscand.org
MT Rogers, TW Campbell - Journal of the American Chemical …, 1955 - ACS Publications
… A comparison of the calculated and observed values (Table I) reveals significant differences for the 2-halothiophenes, 2-/-butylthiophene and 2furoic acid and agreement within …
Number of citations: 11 pubs.acs.org
MA Ryashentseva, KM Minachev, EP Belanova… - Bulletin of the Academy …, 1985 - Springer
… = 2.70 ppm, J = 7.4 Hz); 2-methyl-5propylthiophene (~H ~ = 6.40, ~H 4 = 6.42 ppm, J3,~ = 3.5, J2_CH 2 = 1.0, Js_CH3, 4 = 1.0 Hz; 65-Me = 2.32, 62-CH 2 = 2.63 ppm); 2-butylthiophene …
Number of citations: 4 link.springer.com
SH He, G Liu, RJ Wang - Advanced Materials Research, 2011 - Trans Tech Publ
A new unsymmetrical photochromic diarylethene bearing a pyrrole and a thiophene aryl unit 1-(5-cyan-1,2-dimethylpyrrole)-2-(5-aldehyde-2-butylthiophene) perfluorocyclopentene(1a) …
Number of citations: 4 www.scientific.net
WU Qun-Ying, DA Zhi-Jian, ZHU Yu-Xia… - PETROLEUM …, 2012 - sylzyhg.com
… Abstract: Reaction performances of thiophene, 2-butylthiophene and benzothiophene were … As to 2-butylthiophene, it was quite active under catalytic cracking conditions, reactions …
Number of citations: 3 www.sylzyhg.com
H Aoki, H Saito, Y Shimoyama, J Kuwabara… - ACS Macro …, 2018 - ACS Publications
… 1 with 2 equiv of 2-butylthiophene under various conditions; … , while homocoupling of 2-butylthiophene was also observed (… 2-butylthiophene, whereas dimerization of 2-butylthiophene …
Number of citations: 46 pubs.acs.org
AR Katritzky, M Balasubramanian, M Siskin - Energy & fuels, 1992 - ACS Publications
The title compounds are unaffected under both thermolysis and neutral aquathermolysis conditions up to 350 C. In the presence of 10% phosphoric acid, thiophene gave …
Number of citations: 38 pubs.acs.org
Y Uozumi, D Roy - Synfacts, 2016 - thieme-connect.com
… In the reaction of 2-butylthiophene with a diphenyliodonium salt, the catalyst was magnetically recovered and reused five times with only a small decrease in its catalytic activity. …
Number of citations: 0 www.thieme-connect.com

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